molecular formula C6H12N2O B2903954 1-(imidazolidin-1-yl)propan-1-one CAS No. 1198795-15-1

1-(imidazolidin-1-yl)propan-1-one

Cat. No.: B2903954
CAS No.: 1198795-15-1
M. Wt: 128.175
InChI Key: YXTPQCGLMDHWMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(imidazolidin-1-yl)propan-1-one is a chemical compound with the molecular formula C6H12N2O. It is known for its versatile applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its imidazolidine ring, which is a five-membered ring containing two nitrogen atoms.

Mechanism of Action

Target of Action

It is known that imidazole derivatives, which are structurally similar to 1-imidazolidin-1-ylpropan-1-one, interact with various targets such as monomeric sarcosine oxidase, nitric oxide synthase, inducible, and adenylate kinase 2, mitochondrial . These targets play crucial roles in various biological processes, including enzymatic reactions and signal transduction .

Mode of Action

Based on the known interactions of similar compounds, it can be inferred that 1-imidazolidin-1-ylpropan-1-one may interact with its targets to modulate their activity, leading to changes in cellular processes .

Biochemical Pathways

Imidazole groups are known to play a central role in biological catalysis as part of the side-chain of histidine, the amino acid most frequently found in the catalytic site of enzymes . Therefore, it is plausible that 1-Imidazolidin-1-ylpropan-1-one could influence pathways involving histidine residues.

Pharmacokinetics

It is known that the compound has a predicted boiling point of 2551±330 °C and a predicted density of 1037±006 g/cm3 . These properties could potentially influence its bioavailability and pharmacokinetics.

Result of Action

Given its structural similarity to imidazole derivatives, it is plausible that it could influence cellular processes by modulating the activity of its target proteins .

Action Environment

It is known that the compound’s action could potentially be influenced by factors such as temperature, ph, and the presence of other molecules in its environment .

Preparation Methods

The synthesis of 1-(imidazolidin-1-yl)propan-1-one can be achieved through several methods. One common approach involves the reaction of imidazolidine with propanone under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield . Industrial production methods often involve large-scale synthesis using automated reactors to maintain consistency and efficiency .

Chemical Reactions Analysis

1-(imidazolidin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group, often facilitated by catalysts or specific reagents.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions vary depending on the type of reaction and the reagents used.

Scientific Research Applications

1-(imidazolidin-1-yl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial materials

Comparison with Similar Compounds

1-(imidazolidin-1-yl)propan-1-one can be compared with other similar compounds, such as imidazole and its derivatives. While imidazole is a five-membered ring containing two nitrogen atoms, this compound has an additional propanone group attached to the ring, giving it unique properties and applications . Similar compounds include:

    Imidazole: Known for its broad range of chemical and biological properties.

    Imidazolidine: A precursor to this compound, used in various synthetic applications.

Properties

IUPAC Name

1-imidazolidin-1-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-2-6(9)8-4-3-7-5-8/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTPQCGLMDHWMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.